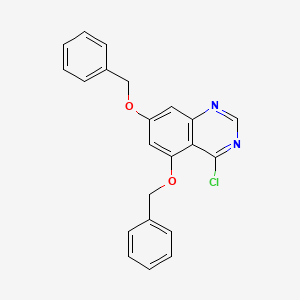
5,7-Bis(benzyloxy)-4-chloroquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Bis(benzyloxy)-4-chloroquinazoline: is a synthetic organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This particular compound is characterized by the presence of two benzyloxy groups at the 5 and 7 positions and a chlorine atom at the 4 position of the quinazoline core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Bis(benzyloxy)-4-chloroquinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives.
Introduction of Benzyloxy Groups: The benzyloxy groups can be introduced via nucleophilic substitution reactions using benzyl alcohol or its derivatives in the presence of a suitable base.
Chlorination: The chlorine atom can be introduced at the 4 position through electrophilic chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinazoline core or the benzyloxy groups, potentially leading to the formation of dihydroquinazoline derivatives or benzyl alcohol derivatives.
Substitution: The chlorine atom at the 4 position can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Dihydroquinazoline derivatives or benzyl alcohol derivatives.
Substitution Products: Various substituted quinazoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 5,7-Bis(benzyloxy)-4-chloroquinazoline is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a pharmacophore. Its derivatives have shown promise in the development of new drugs targeting specific enzymes or receptors.
Medicine: The compound and its derivatives are investigated for their potential therapeutic effects. They have been explored as potential anticancer agents, kinase inhibitors, and antimicrobial agents.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 5,7-Bis(benzyloxy)-4-chloroquinazoline and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some derivatives act as kinase inhibitors by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.
相似化合物的比较
- 5,7-Bis(benzyloxy)-4-methylquinazoline
- 5,7-Bis(benzyloxy)-2-phenylquinazoline
- 5,7-Bis(benzyloxy)-4-chloro-2-methylquinazoline
Comparison: Compared to these similar compounds, 5,7-Bis(benzyloxy)-4-chloroquinazoline is unique due to the presence of the chlorine atom at the 4 position. This chlorine atom can significantly influence the compound’s reactivity, stability, and interaction with biological targets. For instance, the chlorine atom can enhance the compound’s ability to participate in electrophilic substitution reactions, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C22H17ClN2O2 |
|---|---|
分子量 |
376.8 g/mol |
IUPAC 名称 |
4-chloro-5,7-bis(phenylmethoxy)quinazoline |
InChI |
InChI=1S/C22H17ClN2O2/c23-22-21-19(24-15-25-22)11-18(26-13-16-7-3-1-4-8-16)12-20(21)27-14-17-9-5-2-6-10-17/h1-12,15H,13-14H2 |
InChI 键 |
VMNMVHBYMAMEHO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C(=C2)OCC4=CC=CC=C4)C(=NC=N3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2s)-1-({(2s,4s)-4-[2-(1,3-Dihydro-2h-isoindol-2-yl)-2-oxoethyl]-5-oxopyrrolidin-2-yl}carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile](/img/structure/B15245249.png)
![2-Butyl-4-chloro-5-[(4-cyclohexylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B15245262.png)
![9-Methyl-3-phenyl[1,3,4]thiadiazino[5,6-b]indol-4a(9H)-ol](/img/structure/B15245273.png)

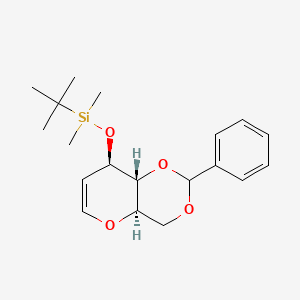
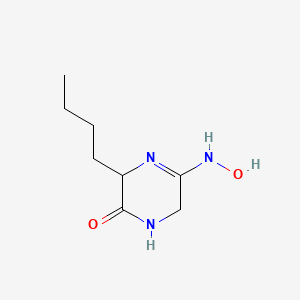
![5-Oxo-1,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonyl chloride](/img/structure/B15245285.png)
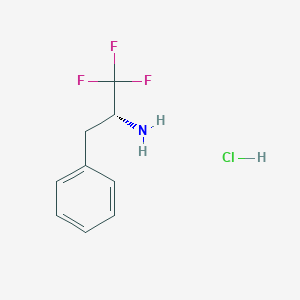
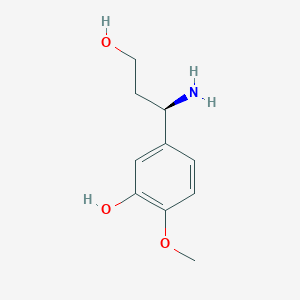
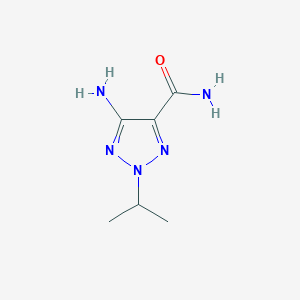
![benzyl N-[2-oxo-2-(N-propan-2-ylanilino)ethyl]carbamate](/img/structure/B15245304.png)
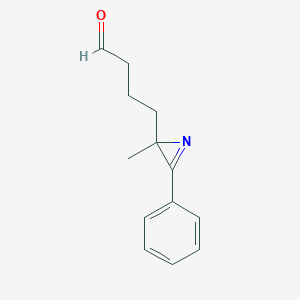
![5-Ethyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15245331.png)
![6-Methyloxazolo[5,4-b]pyridine-2-thiol](/img/structure/B15245334.png)
